molecular formula C12H21ClN2O B12998970 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide

2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide

Cat. No.: B12998970
M. Wt: 244.76 g/mol
InChI Key: RRCALDLCCRGOFK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide is a chemical compound with a complex structure that includes a chloro group, a cyclopropylmethylamino group, and a cyclohexylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the cyclohexylacetamide core. This can be achieved through the reaction of cyclohexylamine with chloroacetyl chloride under controlled conditions. The resulting intermediate is then reacted with cyclopropylmethylamine to introduce the cyclopropylmethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide can be compared with other chloroacetamide derivatives and cyclohexyl compounds.
  • Similar compounds include 2-chloro-N-[2-(methylamino)cyclohexyl]acetamide and 2-chloro-N-[2-(ethylamino)cyclohexyl]acetamide.

Uniqueness

  • The presence of the cyclopropylmethylamino group distinguishes this compound from other similar compounds.
  • This unique structural feature may contribute to its distinct chemical reactivity and potential applications.

Properties

Molecular Formula

C12H21ClN2O

Molecular Weight

244.76 g/mol

IUPAC Name

2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide

InChI

InChI=1S/C12H21ClN2O/c13-7-12(16)15-11-4-2-1-3-10(11)14-8-9-5-6-9/h9-11,14H,1-8H2,(H,15,16)

InChI Key

RRCALDLCCRGOFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2CC2)NC(=O)CCl

Origin of Product

United States

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